
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring substituted with a carboxylate group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-κb pathway , which plays a crucial role in immune and inflammatory responses, among other functions.
Pharmacokinetics
The presence of a trifluoromethyl group on a phenyl ring is known to improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
Similar compounds have shown inhibitory activity against influenza a and have been found to have antiproliferative action against human colon cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethylphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 3-(trifluoromethyl)phenyl hydrazine in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The carboxylate group can engage in coupling reactions to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced thiadiazole derivatives.
Scientific Research Applications
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: Explored as a component in the synthesis of pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Shares the trifluoromethyl group but has a pyrazole ring instead of a thiadiazole ring.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group attached to a benzylamine moiety.
3,5-Bis(trifluoromethyl)phenyl derivatives: Feature multiple trifluoromethyl groups on a phenyl ring.
Uniqueness
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the combination of its trifluoromethyl group and thiadiazole ring, which imparts distinct chemical reactivity and potential for diverse applications. The presence of the carboxylate group further enhances its versatility in chemical synthesis and biological interactions .
Biological Activity
3-(Trifluoromethyl)phenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (CAS No. 477864-72-5) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.
Chemical Structure and Properties
The compound features:
- A trifluoromethyl group attached to a phenyl ring.
- A thiadiazole ring substituted with a carboxylate group.
This combination of functional groups contributes to its distinct reactivity and biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the realms of medicinal chemistry and materials science.
Medicinal Chemistry Applications
- Anti-inflammatory Activity : The compound has been studied for its potential as an inhibitor of the NF-κB signaling pathway, which is crucial in inflammatory responses. In vitro studies demonstrated that it can prevent the degradation of IκBα in LPS-stimulated THP-1 cells, indicating its role in modulating inflammatory cytokine expression .
- Anticancer Potential : The compound has shown promise as a pharmacophore for anticancer agents. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring enhance cytotoxic activity against cancer cell lines . For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiadiazoles exhibit activity against Mycobacterium tuberculosis, with some compounds demonstrating effectiveness against resistant strains .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
The biological activities are largely attributed to the compound's ability to interact with key signaling pathways:
- NF-κB Inhibition : The compound inhibits the canonical NF-κB cascade by preventing the phosphorylation and degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene expression associated with inflammation and cancer progression .
- Cytotoxic Effects : The presence of electron-donating groups appears to enhance cytotoxicity by facilitating interactions with cellular targets involved in proliferation and survival pathways.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 4-methylthiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2S/c1-6-9(19-16-15-6)10(17)18-8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBKPRWJUDTFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.